![molecular formula C16H22N2O B6424649 1-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)piperidin-1-yl]ethan-1-one CAS No. 2034552-52-6](/img/structure/B6424649.png)
1-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)piperidin-1-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)piperidin-1-yl]ethan-1-one” is a type of isoquinoline alkaloid . It is also known as 2-acetyl-1,2,3,4-tetrahydroisoquinoline . Isoquinoline alkaloids, including this compound, are a large group of natural products that have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of this compound and its analogs has garnered a lot of attention in the scientific community . One common synthetic strategy involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis
The molecular structure of this compound is characterized by a tetrahydroisoquinoline core with a piperidin-1-yl ethan-1-one group attached . The electron density at the tetrahydroisoquinoline residue nitrogen atom is noticeably higher in this molecule than in its acetyl derivative .Physical And Chemical Properties Analysis
This compound has a molecular weight of 175.23 . It is a liquid at room temperature and has a melting point of 44-46 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Activity
THIQ analogs have been reported to possess anti-inflammatory properties . This makes them potentially useful in the treatment of diseases where inflammation plays a key role, such as arthritis and autoimmune disorders.
Anti-Bacterial Activity
These compounds have shown anti-bacterial activity, making them potential candidates for the development of new antibiotics . This is particularly important given the increasing prevalence of antibiotic-resistant bacteria.
Anti-Viral Activity
THIQ analogs have also demonstrated anti-viral properties . This suggests they could be used in the development of antiviral drugs, which are crucial in the treatment of diseases such as HIV and influenza.
Anti-Fungal Activity
The anti-fungal activity of THIQ analogs indicates their potential use in treating fungal infections, which can be particularly problematic in immunocompromised individuals.
Anti-Leishmanial Activity
Leishmaniasis is a disease caused by the Leishmania parasite, and THIQ analogs have shown activity against this parasite . This suggests they could be used in the development of treatments for leishmaniasis.
Anti-Cancer Activity
THIQ analogs have demonstrated anti-cancer properties . This means they could potentially be used in cancer therapy, either alone or in combination with other treatments.
Anti-Malarial Activity
Malaria is a major global health problem, and THIQ analogs have shown anti-malarial activity . This suggests they could contribute to the ongoing efforts to develop more effective anti-malarial drugs.
Neurodegenerative Disorders
THIQ based natural and synthetic compounds exert diverse biological activities against various neurodegenerative disorders . This suggests potential applications in the treatment of diseases such as Alzheimer’s and Parkinson’s.
Safety and Hazards
Zukünftige Richtungen
The tetrahydroisoquinoline scaffold has garnered a lot of attention in the scientific community due to its diverse biological activities . This has resulted in the development of novel tetrahydroisoquinoline analogs with potent biological activity . Future research may focus on further exploring the biological potential of these analogs, their structural–activity relationship (SAR), and their mechanism of action .
Eigenschaften
IUPAC Name |
1-[4-(3,4-dihydro-1H-isoquinolin-2-yl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-13(19)17-10-7-16(8-11-17)18-9-6-14-4-2-3-5-15(14)12-18/h2-5,16H,6-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIODBUIUNPODIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)N2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3,4-dihydroisoquinolin-2(1H)-yl)piperidin-1-yl)ethanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.